molecular formula C12H16Cl2N4O B1435890 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2108830-69-7

2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B1435890
CAS No.: 2108830-69-7
M. Wt: 303.18 g/mol
InChI Key: YCQIDRIGICFABI-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N4O and its molecular weight is 303.18 g/mol. The purity is usually 95%.
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Biological Activity

2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a compound that belongs to the imidazopyridine class. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and modulation of various cellular pathways. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}Cl2_{2}N3_{3}O
  • Molecular Weight : 288.17 g/mol

Biological Activity Overview

The biological activities of imidazopyridine derivatives are well-documented. The following sections detail specific activities relevant to this compound.

Anticancer Activity

Research indicates that imidazopyridine derivatives can act as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are critical in cancer cell survival. A study highlighted that certain derivatives exhibited IC50_{50} values in the range of 0.082 µM for cytotoxic activity against cancer cell lines .

Table 1: Anticancer Activity Data

CompoundTargetIC50_{50} (µM)Reference
This compoundMcl-10.082

Antimicrobial Activity

Imidazopyridines have shown promising antimicrobial properties. The presence of methyl groups at specific positions enhances activity against various bacterial strains. For instance, compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values below 1 µM .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µM)Reference
This compoundMycobacterium tuberculosis< 1

Anti-inflammatory and Immunomodulatory Effects

Imidazopyridines have been studied for their potential anti-inflammatory effects. They may influence various signaling pathways involved in inflammation and immune response modulation. This compound's ability to inhibit inflammatory mediators could position it as a candidate for treating autoimmune disorders .

Case Studies

Several studies have explored the pharmacological potential of imidazopyridine derivatives:

  • Study on Cancer Cell Lines : A series of imidazopyridine compounds were tested against breast cancer cell lines. The results indicated that certain modifications significantly enhanced PARP inhibitory activity, increasing the sensitivity of tumor cells to chemotherapy .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial efficacy of imidazopyridines against resistant bacterial strains. The findings demonstrated that the introduction of halogen atoms improved docking energy and membrane permeability .

Properties

IUPAC Name

2-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-17-11-3-2-8(6-14-11)12-15-9-4-5-13-7-10(9)16-12;;/h2-3,6,13H,4-5,7H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQIDRIGICFABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NC3=C(N2)CNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 3
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 4
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 5
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 6
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

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